4-Bromo-2-Chloro-5-Fluoropyrimidine: A Comprehensive Technical Guide to Properties, Reactivity, and Applications in Drug Discovery
4-Bromo-2-Chloro-5-Fluoropyrimidine: A Comprehensive Technical Guide to Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, tri-halogenated heterocycles serve as highly versatile scaffolds for the modular assembly of complex pharmacophores. 4-Bromo-2-chloro-5-fluoropyrimidine (CAS: 1441422-22-5) stands out as a premier building block, particularly in the synthesis of aminoheteroaryl kinase inhibitors, such as Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors [1]. This technical whitepaper provides an in-depth analysis of its physical properties, mechanistic reactivity, and field-proven experimental workflows, designed to empower researchers with actionable, self-validating protocols.
Physical and Chemical Properties
Understanding the baseline physicochemical properties of this pyrimidine derivative is critical for optimizing storage, handling, and reaction conditions. The presence of three distinct halogens significantly influences its molecular weight, polarity, and stability [2].
| Property | Value / Description |
| Chemical Name | 4-Bromo-2-chloro-5-fluoropyrimidine |
| CAS Number | 1441422-22-5 |
| Molecular Formula | C₄HBrClFN₂ |
| Molecular Weight | 211.42 g/mol |
| Exact Mass | 209.89957 Da |
| InChIKey | YPZWYHNOTNPZEQ-UHFFFAOYSA-N |
| Physical Form | Low-melting solid or liquid (temperature dependent) |
| Storage Conditions | 2–8°C or Room Temperature, inert atmosphere, protected from light [3] |
Mechanistic Reactivity Profile
The synthetic utility of 4-bromo-2-chloro-5-fluoropyrimidine lies in its programmable reactivity. The pyrimidine core is inherently electron-deficient due to the electronegativity of the two endocyclic nitrogen atoms. The addition of three halogens creates a highly tunable electrophilic landscape.
The Electronic Role of C5-Fluoro
The fluorine atom at the C5 position is not merely a spectator; it exerts a powerful inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, significantly increasing its susceptibility to nucleophilic attack. Furthermore, the 19F nucleus provides an invaluable, background-free NMR handle for real-time reaction monitoring.
Regioselectivity: C4-Bromo vs. C2-Chloro
The crux of this scaffold's utility is the differential reactivity between the C4 and C2 positions.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond at C4 is weaker and more polarizable than the C-Cl bond at C2. In reactions such as Suzuki-Miyaura or Stille couplings, the Pd(0) catalyst undergoes oxidative addition chemoselectively at the C4-Br bond.
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Nucleophilic Aromatic Substitution (SₙAr): While both positions are activated, the C4 position is generally more reactive towards SₙAr due to the synergistic activation by the adjacent ring nitrogen and the C5-fluoro group. However, by leveraging the C4 position for cross-coupling first, the C2-chloro group is preserved for subsequent SₙAr with amines, enabling a highly modular synthetic sequence.
Regioselective reactivity map of 4-bromo-2-chloro-5-fluoropyrimidine.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocol details a regioselective Suzuki-Miyaura cross-coupling at the C4 position. This methodology is adapted from validated patent literature utilized in the synthesis of kinase inhibitors [1].
Protocol: C4-Selective Suzuki-Miyaura Cross-Coupling
Causality & Design Rationale: The biphasic solvent system (1,4-dioxane/water) is deliberately chosen: dioxane provides excellent solubility for the fluoropyrimidine and aryl boronic acid, while water dissolves the inorganic base (K₂CO₃), which is strictly required to generate the reactive boronate complex during the transmetalation step. A temperature of 90°C provides the optimal thermal energy to overcome the oxidative addition barrier without inducing thermal degradation or competitive SₙAr by hydroxide ions.
Step-by-Step Methodology:
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Reagent Assembly: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromo-2-chloro-5-fluoropyrimidine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.1 equiv), and K₂CO₃ (1.5 equiv).
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Expert Insight: The slight 0.1 equiv excess of boronic acid compensates for any trace protodeboronation that may occur at elevated temperatures.
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Solvent Introduction & Degassing: Add a mixture of 1,4-dioxane and deionized water (typically 5:1 v/v). Sparge the mixture with dry nitrogen or argon for 10 minutes.
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Expert Insight: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species, stalling the catalytic cycle.
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Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). Seal the flask.
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Reaction Execution: Heat the vigorously stirring mixture to 90°C for 2–4 hours.
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Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating when the distinct isotopic mass cluster of the starting material (m/z ~211/213 for ⁷⁹Br/⁸¹Br) completely disappears, replaced by the target product mass.
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Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the entire mixture through a tightly packed pad of Celite.
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Expert Insight: The Celite filtration is a critical self-validating step to physically remove precipitated palladium black and insoluble inorganic salts, preventing emulsion formation during subsequent liquid-liquid extraction.
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Purification: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Catalytic cycle workflow for C4-selective Suzuki-Miyaura coupling.
Applications in Drug Development
The strategic value of 4-bromo-2-chloro-5-fluoropyrimidine is most evident in the oncology sector, specifically in the development of targeted therapies. Dysregulation of the cell cycle is a hallmark of cancer, and Cyclin-Dependent Kinases (CDKs) are primary targets for intervention.
In the synthesis of CDK4/6 inhibitors, this pyrimidine acts as the central hinge-binding motif. The C4 position is typically functionalized via cross-coupling to append a bulky, solvent-exposed group that dictates kinase selectivity. Subsequently, the C2-chloro group undergoes SₙAr with a substituted aniline or aliphatic amine. This modular, two-step functionalization allows medicinal chemists to rapidly generate extensive libraries for Structure-Activity Relationship (SAR) optimization, leading to compounds with improved safety profiles and deeper target inhibition [1].
Safety, Handling, and Storage
As with all highly reactive halogenated heterocycles, strict adherence to safety protocols is mandatory [4].
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Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: All manipulations must be performed in a certified chemical fume hood. Standard PPE, including nitrile gloves, a lab coat, and safety goggles, is required.
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Storage Integrity: To prevent photolytic cleavage of the sensitive C-Br bond and ambient hydrolysis of the C-Cl bond, the compound must be stored in a tightly sealed container under an inert atmosphere (Argon/Nitrogen), protected from light, and kept at temperatures between 2–8°C or as specified by the manufacturer's Certificate of Analysis (CoA).
References
- WO2024022487A1 - Aminoheteroaryl kinase inhibitors Google P
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4-Bromo-2-chloro-5-fluoropyrimidine Safety Data Sigma-Aldrich CN[Link]
